1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Overview
Description
1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a chemical compound with the molecular formula C9H17IN2OSi and a molecular weight of 324.23 g/mol . This compound is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring and a trimethylsilyl group attached to an ethoxy methyl group at the 1-position. It is used primarily in research settings for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves multiple steps. One common method includes the following stages :
Stage 1: 4-iodopyrazole is reacted with sodium hydride in tetrahydrofuran at room temperature for approximately 40 minutes.
Stage 2: The resulting product is then treated with (2-trimethylsilyl)ethoxymethyl chloride in tetrahydrofuran at room temperature for about 4.5 hours.
The reaction mixture is then diluted with ether, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other groups using palladium-catalyzed coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details are less documented.
Common Reagents and Conditions: Typical reagents include palladium catalysts, copper iodide, and triethylamine in solvents like N,N-dimethylformamide (DMF) at elevated temperatures.
Scientific Research Applications
1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity and binding properties. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions .
Comparison with Similar Compounds
1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be compared with other similar compounds:
4-Iodopyrazole: Lacks the trimethylsilyl group, making it less bulky and potentially less reactive in certain reactions.
1-Benzyl-4-iodo-1H-pyrazole: Contains a benzyl group instead of the trimethylsilyl group, affecting its solubility and reactivity.
1-Butyl-4-iodo-1H-pyrazole: Features a butyl group, which influences its hydrophobicity and interaction with other molecules.
The unique combination of the iodine atom and the trimethylsilyl group in 1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- provides distinct chemical properties that are valuable in various research applications.
Properties
IUPAC Name |
2-[(4-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGPUCAPUOFQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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